Celikalim
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Celikalim, also known as WAY-120,491, is a putative potassium channel activator. It has been shown to lower blood pressure in animal models and humans. This compound is a small molecule drug with the molecular formula C20H18F3NO4 .
Preparation Methods
The synthesis of Celikalim involves several steps. The preparation methods include the use of specific reagents and reaction conditions to achieve the desired product. One of the methods involves the trifluoromethoxylation of arenes and heteroarenes using trifluoromethoxide anion mediated by silver salts under mild reaction conditions . This method exhibits broad substrate scope and wide functional-group compatibility, making it suitable for the gram-scale synthesis of trifluoromethoxylated products .
Chemical Reactions Analysis
Celikalim undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: The reactions typically involve the use of silver salts, trifluoromethoxide anion, and other specific reagents under controlled conditions.
Major Products: The major products formed from these reactions include trifluoromethoxylated derivatives and other substituted compounds.
Scientific Research Applications
Celikalim has several scientific research applications, including:
Mechanism of Action
Celikalim exerts its effects by activating potassium channels. It decreases contractility in electrically stimulated cardiac muscle preparations and activates a glyburide-sensitive current in voltage-clamped isolated ventricular myocytes . The compound also inhibits voltage-activated calcium current (L-type) in isolated ventricular myocytes . The mechanism involves the activation of ATP-regulated potassium channels and inhibition of calcium channels, contributing to its negative inotropic effects .
Comparison with Similar Compounds
Celikalim is compared with other potassium channel openers such as WAY-133537 and ZD6169. These compounds also activate potassium channels but differ in their potency and effects on bladder contractile function . This compound has similar oral potency to WAY-133537 but is more potent than ZD6169 in inhibiting bladder hyperactivity . The unique aspect of this compound is its significant effect on systemic blood pressure, which is not observed with WAY-133537 and ZD6169 .
Similar Compounds
- WAY-133537
- ZD6169
- Pinacidil
- Cromakalim
Properties
CAS No. |
124916-54-7 |
---|---|
Molecular Formula |
C20H18F3NO4 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(trifluoromethoxy)-3,4-dihydrochromen-4-yl]-3H-isoindol-1-one |
InChI |
InChI=1S/C20H18F3NO4/c1-19(2)17(25)16(24-10-11-5-3-4-6-13(11)18(24)26)14-9-12(27-20(21,22)23)7-8-15(14)28-19/h3-9,16-17,25H,10H2,1-2H3/t16-,17+/m1/s1 |
InChI Key |
ZORATYFUTXFLJS-SJORKVTESA-N |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)OC(F)(F)F)N3CC4=CC=CC=C4C3=O)O)C |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N3CC4=CC=CC=C4C3=O)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N3CC4=CC=CC=C4C3=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(3,4-dihydro-3-hydroxy-2,2-dimethyl-6-(trifluoromethoxy)-2H-1-benzopyran-4-yl)-2,3-dihydro-1H-isoindol-1-one celikalim WAY 120491 WAY 120491, (trans)-isomer WAY-120,491 WAY-120491 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.